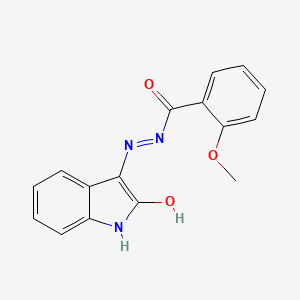
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonamide family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of bicarbonate ions. This inhibition can lead to a decrease in pH, which can have a range of effects on cellular processes.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain fungal and bacterial strains, making it a promising candidate for the development of new antibiotics. It has also been shown to have anticancer properties, inhibiting the growth of certain cancer cell lines. Additionally, it has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide in lab experiments include its wide range of biological activities and its potential as a target for drug development. However, there are also limitations to its use. It can be difficult to obtain high purity samples of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide. One area of research is the development of new antibiotics based on its antifungal and antibacterial properties. Another area of research is the development of new anticancer drugs based on its ability to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand its mechanism of action and to identify potential new targets for drug development.
Synthesemethoden
The synthesis of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide involves the reaction of benzylamine, ethylamine, and 1,2,4-triazole-5-thiol in the presence of a suitable solvent and catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide with high efficiency.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. It has also been shown to inhibit the activity of certain enzymes, making it a promising target for drug development.
Eigenschaften
IUPAC Name |
N-benzyl-N-ethyl-1H-1,2,4-triazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-2-15(8-10-6-4-3-5-7-10)18(16,17)11-12-9-13-14-11/h3-7,9H,2,8H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYJROQEUAGGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)

![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)


![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![2-(2-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5685143.png)
![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5685152.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![5,7-dimethyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5685182.png)
![3-[(3R*,4S*)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)